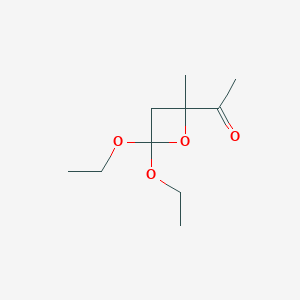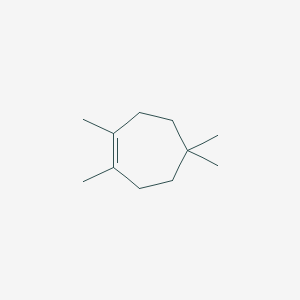
1,2,5,5-Tetramethylcycloheptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,5-Tetramethylcycloheptene is an organic compound with the molecular formula C11H20. It is a cycloalkene, meaning it contains a ring structure with one or more double bonds. This compound is characterized by its four methyl groups attached to the cycloheptene ring, specifically at the 1, 2, 5, and 5 positions. The presence of these methyl groups significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5,5-Tetramethylcycloheptene can be synthesized through various organic reactions. One common method involves the alkylation of cycloheptene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the addition of methyl groups to the cycloheptene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5,5-Tetramethylcycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the cycloheptene ring to a single bond, resulting in a saturated cycloalkane.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogenation using a palladium or platinum catalyst is a common method for reducing the double bond.
Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the compound.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated cycloalkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
1,2,5,5-Tetramethylcycloheptene has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,2,5,5-Tetramethylcycloheptene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by the oxidizing agent, leading to the formation of an intermediate that eventually converts to a ketone or alcohol. The molecular targets and pathways involved in these reactions are influenced by the compound’s structure and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Cycloheptene: A simpler cycloalkene with a seven-membered ring and one double bond.
1,2-Dimethylcycloheptene: A cycloheptene derivative with two methyl groups attached to the ring.
1,2,3,4-Tetramethylcycloheptene: Another tetramethyl-substituted cycloheptene with methyl groups at different positions.
Uniqueness: 1,2,5,5-Tetramethylcycloheptene is unique due to the specific positioning of its four methyl groups. This arrangement affects its chemical reactivity and physical properties, making it distinct from other cycloheptene derivatives. The compound’s unique structure allows for specific interactions in chemical reactions, leading to the formation of unique products and intermediates.
Propriétés
Numéro CAS |
106007-91-4 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
1,2,5,5-tetramethylcycloheptene |
InChI |
InChI=1S/C11H20/c1-9-5-7-11(3,4)8-6-10(9)2/h5-8H2,1-4H3 |
Clé InChI |
VXANAVFWLBEGSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC(CC1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


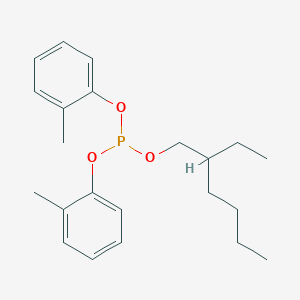
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
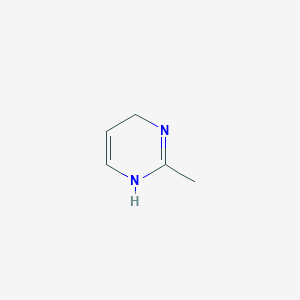


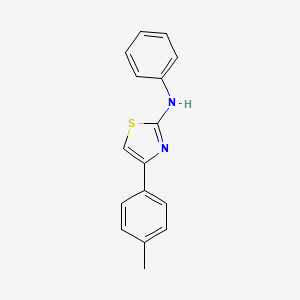
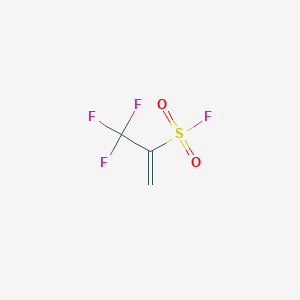
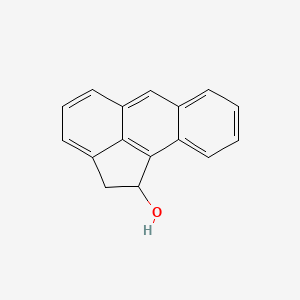
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
